1,2-Bis(diethylphosphino)ethane

Description

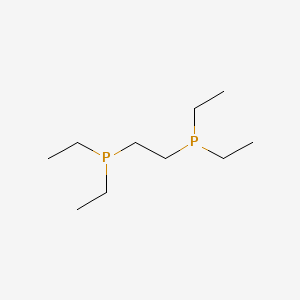

Structure

3D Structure

Properties

IUPAC Name |

2-diethylphosphanylethyl(diethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24P2/c1-5-11(6-2)9-10-12(7-3)8-4/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOCUERTSIJEDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)CCP(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214324 | |

| Record name | 1,2-Bis(diethylphosphino)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6411-21-8 | |

| Record name | 1,2-Bis(diethylphosphino)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006411218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(diethylphosphino)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(diethylphosphino)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Diphosphine Ligands in Modern Coordination Chemistry and Catalysis

Diphosphine ligands, also known as bisphosphanes, are organophosphorus compounds featuring two phosphino (B1201336) groups connected by a backbone. wikipedia.org Their prominence in modern inorganic and organometallic chemistry stems from their typical function as bidentate, chelating ligands. By binding to a metal center at two points, they form a stable ring structure, a phenomenon that provides an entropic advantage over monodentate ligands. nih.gov This chelation stabilizes the resulting transition-metal complexes, which are frequently employed as catalysts in a vast array of chemical transformations. nih.govnih.gov

The versatility of diphosphine ligands is a key to their importance. The electronic and steric properties of the ligand can be finely tuned by altering the organic substituents (R-groups) on the phosphorus atoms and by modifying the length and nature of the linking backbone. wikipedia.org Alkylphosphines, such as DEPE, are known to be more electron-donating than their more common arylphosphine counterparts, like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). nih.gov This increased electron-donating ability can enhance the reactivity of the metal center, particularly in crucial catalytic steps like oxidative addition. nih.gov Consequently, 1,2-bis(dialkylphosphino)ethanes have found numerous applications in important transformations, including C–H bond activation, carbon dioxide reduction, and nitrogen fixation. nih.gov

Historical Context and Evolution of 1,2 Bis Diethylphosphino Ethane Research

The synthesis and application of 1,2-bis(dialkylphosphino)ethanes were historically hampered by lengthy and often hazardous synthetic routes involving costly reagents. nih.gov A significant advancement in the accessibility of DEPE came in 1979, when a research paper by Burt, Chatt, and Hussain described a convenient synthesis for the compound. The method involved the reaction of 1,2-bis(dichlorophosphino)ethane (B1347013) with a Grignard reagent. wikipedia.org This precursor, 1,2-bis(dichlorophosphino)ethane, could itself be prepared from ethylene (B1197577), white phosphorus, and phosphorus trichloride, providing a more practical route to DEPE and its analogue, 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe). wikipedia.org

Following the development of more accessible synthetic routes, research into the coordination chemistry of DEPE began to expand. A notable 1986 study explored the chemistry of cobalt complexes with DEPE, investigating the formation of cobalt hydrides and a carbon disulfide complex. psu.edu Anhydrous cobalt(II) chloride was found to react with DEPE to yield [CoCl₂(depe)₂], which could then be converted to other five-coordinate and non-rigid complexes. psu.edu This work highlighted the ability of the DEPE ligand to stabilize metal complexes in various oxidation states and to facilitate the activation of small molecules, demonstrating its potential relevance to homogeneous catalysis and biological processes like nitrogen fixation. psu.edu

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₂₄P₂ sigmaaldrich.com |

| Molecular Weight | 206.25 g/mol sigmaaldrich.com |

| CAS Number | 6411-21-8 sigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com |

| Density | 0.880 g/mL at 25 °C sigmaaldrich.com |

| Flash Point | 63.9 °C (147.0 °F) sigmaaldrich.com |

| Compound | Chemical Formula | Key Characteristic |

|---|---|---|

| Complex 1 | [CoCl₂(depe)₂] | Product of reacting CoCl₂ with depe. |

| Complex 2 | [CoCl(depe)₂][BPh₄] | Five-coordinate complex. |

| Complex 3 | [CoH₂(depe)₂][BPh₄] | Dihydride complex, stereochemically non-rigid. |

| Complex 4 | [CoH(depe)₂] | Monohydride complex formed by deprotonation of 3. |

| Complex 5 | [Co(CO)(depe)₂][BPh₄] | Formed by reaction of complex 3 with CO. |

| Complex 6 | [Co(η²-CS₂)(depe)₂][BPh₄] | Formed by reaction of complex 3 with CS₂. |

Current Research Frontiers and Outlook for 1,2 Bis Diethylphosphino Ethane

Established Synthetic Pathways for DEPE

The classical methods for synthesizing DEPE and its analogs often involve nucleophilic substitution or reactions with organometallic reagents. These pathways are well-documented and widely used for laboratory-scale preparations.

A common and straightforward method for forming the ethylene bridge between two phosphine (B1218219) centers is the reaction of an appropriate electrophile, such as 1,2-dibromoethane (B42909), with a nucleophilic phosphide (B1233454) species. Diethylphosphine (B1582533) can be deprotonated by a strong base to form the diethylphosphide anion, which then undergoes a double nucleophilic substitution on 1,2-dibromoethane.

The general reaction involves treating diethylphosphine with a suitable base to generate the phosphide, followed by the addition of 1,2-dibromoethane. While specific literature for DEPE via this exact route is less common, the synthesis of its analogue, 1,2-bis(dicyclohexylphosphino)ethane (B1585223), provides a clear precedent. In this synthesis, dicyclohexylphosphine (B1630591) is reacted with 1,2-dibromoethane in the presence of cesium hydroxide (B78521) monohydrate in N,N-dimethylformamide (DMF). chemicalbook.com This reaction proceeds at room temperature and, after workup and recrystallization, yields the desired product in high yield. chemicalbook.com The use of a strong base like cesium hydroxide is crucial for the deprotonation of the secondary phosphine.

Table 1: Synthesis of 1,2-Bis(dicyclohexylphosphino)ethane via Nucleophilic Substitution

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield |

|---|

This table illustrates a representative procedure for a related diphosphine, which is analogous to the synthesis of DEPE.

An alternative and highly effective established route involves the use of 1,2-bis(dichlorophosphino)ethane (B1347013), (CH₂PCl₂)₂, as a key precursor. wikipedia.orgstrem.com This colorless liquid contains the desired ethane backbone and reactive P-Cl bonds. wikipedia.orgsigmaaldrich.com The synthesis of DEPE is achieved by reacting this precursor with an ethylating agent, typically a Grignard reagent like ethylmagnesium bromide (EtMgBr). wikipedia.orgvedantu.com

The reaction involves the dropwise addition of the Grignard reagent to a solution of 1,2-bis(dichlorophosphino)ethane. The highly nucleophilic ethyl groups from the Grignard reagent displace the chloride atoms on the phosphorus centers. This method is convenient and provides good yields of the target diphosphine. A notable synthesis reported by Burt et al. describes this convenient pathway for producing DEPE along with its dimethyl and dichlorophosphino precursors. wikipedia.org

This method is advantageous as the precursor, 1,2-bis(dichlorophosphino)ethane, can be synthesized from relatively simple starting materials like ethylene, white phosphorus, and phosphorus trichloride, although it is also commercially available. wikipedia.orgstrem.com

Advanced and Green Synthetic Protocols for DEPE

Recent research has focused on developing more efficient, safer, and environmentally benign synthetic routes for alkyl bisphosphines, moving away from hazardous reagents and improving yields.

The reduction of phosphine oxides offers a robust alternative for synthesizing air-sensitive alkylphosphines like DEPE. nih.gov This approach avoids the direct handling of pyrophoric reagents like diethylphosphine. The synthesis starts with the corresponding phosphine oxide, 1,2-bis(diethylphosphoryl)ethane.

A novel protocol utilizes a combination of sodium aluminum hydride (NaAlH₄) and sodium hydride (NaH) for the reduction. nih.gov The process first involves converting the bis(phosphine oxide) into an ethylenebis(dialkylchlorophosphonium) dichloride intermediate using a reagent like oxalyl chloride. nih.gov This intermediate is then reduced to the final diphosphine. The use of a NaAlH₄/NaH mixture provides an efficient, non-aqueous workup, which is beneficial for preparing these often air-sensitive compounds. nih.gov This method is amenable to multi-gram scale synthesis using readily available and inexpensive reagents. nih.gov

Table 2: Representative Two-Step Synthesis of 1,2-Bis(dialkylphosphino)ethanes

| Step | Reactants | Reagents | Product | Yield |

|---|---|---|---|---|

| 1. Chlorination | 1,2-Bis(dimethylphosphoryl)ethane | Oxalyl Chloride | Ethylenebis(dimethylchlorophosphonium) dichloride | 96% nih.gov |

This table shows the procedure for the dimethyl analogue (dmpe), which is directly applicable to the diethyl derivative (DEPE).

Modern synthetic chemistry has seen the emergence of metal-catalyzed reactions for constructing P-C bonds. While specific examples for DEPE are still developing, general methodologies for analogous structures like 1,2-bis(diphenylphosphino)ethane (DPPE) highlight the potential of these advanced routes. nih.gov One such approach involves the radical difunctionalization of ethylene. nih.gov

These methods can employ transition-metal catalysis to couple phosphine-centered radicals with ethylene, a fundamental C2 building block. nih.gov Such reactions can potentially offer more direct and atom-economical pathways to the diphosphine skeleton. For instance, research has shown the synthesis of both symmetric and unsymmetric DPPE derivatives by reacting different phosphine precursors with ethylene under photocatalytic or radical-initiated conditions. nih.gov These strategies avoid the use of pre-functionalized ethane synthons like 1,2-dibromoethane or 1,2-bis(dichlorophosphino)ethane. Although some existing methods for adding diphosphines to ethylene require harsh conditions like high temperatures or UV irradiation, newer, theory-driven approaches are making these routes more practical and versatile. nih.gov

Optimization of Synthetic Conditions for High Yield and Purity of DEPE

Achieving high yield and purity is critical for the application of DEPE as a ligand in catalysis. Optimization involves the careful control of reaction parameters and effective purification techniques.

For syntheses involving Grignard or other organometallic reagents, key variables include the stoichiometry of the reagents, reaction temperature, solvent, and addition rate. Maintaining a low temperature during the addition of the reactive Grignard reagent is often necessary to prevent side reactions. The choice of an anhydrous ether solvent like THF is standard for Grignard reactions. vedantu.com

In base-assisted alkylations, the nature of the base, solvent, and temperature are crucial. The use of a high-purity solvent and inert atmosphere is essential to prevent the oxidation of the phosphine products. chemicalbook.com

Purification of the final product is a critical step. Since DEPE is a liquid, purification is typically achieved by vacuum distillation. sigmaaldrich.com For solid analogs like DPPE, recrystallization from solvents such as benzene (B151609) or aqueous ethanol (B145695) is a common method. chemicalbook.com The purity of the product can be assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H NMR) and gas chromatography. The optimization of these synthetic and purification steps is essential for producing high-quality DEPE suitable for sensitive catalytic applications. mdpi.comacs.org Recent trends also involve using computational tools and machine learning to predict optimal reaction conditions and synthesizability, which could accelerate the development of more efficient protocols. arxiv.orgacs.orgmdpi.com

Fundamental Principles of DEPE Coordination to Transition Metals

The coordination of DEPE to a metal center is governed by fundamental principles of chelation, ligand geometry, and the electronic and steric nature of the ligand itself. These factors collectively dictate the properties of the resulting organometallic complex.

DEPE functions as a bidentate ligand, meaning it uses its two phosphorus donor atoms to bind to a single metal center, forming a stable five-membered chelate ring. hw.ac.uk This chelation effect enhances the thermodynamic stability of the complex compared to coordination by two separate monodentate phosphine ligands.

A critical parameter in describing chelating diphosphine ligands is the bite angle (P-M-P angle). wikipedia.org This geometric parameter is influenced by the ligand's backbone and significantly affects the geometry and electronic properties of the metal complex. hw.ac.ukpsu.edu The bite angle can influence catalytic activity and selectivity by enforcing specific geometries on the metal center. wikipedia.org For diphosphine ligands with an ethane backbone like DEPE, the resulting five-membered ring leads to relatively small bite angles, typically around 85°-90°. psu.edutaylorandfrancis.com For instance, the related ligand 1,2-bis(diphenylphosphino)ethane (dppe) has a bite angle of approximately 85°. taylorandfrancis.com In palladium complexes, the heterolytic bond-dissociation free energy has been shown to vary significantly with the ligand's natural bite angle, with the value for the [HPd(depe)₂]⁺ complex being 43 kcal/mol. nih.gov

Table 1. Comparison of Bite Angles for Common Diphosphine Ligands.

The interaction between a metal and the DEPE ligand is governed by both steric and electronic effects. nih.govacs.orgnih.gov

Electronic Effects: The phosphorus atoms in DEPE are bonded to ethyl groups, which are electron-donating. Compared to its widely studied analogue, 1,2-bis(diphenylphosphino)ethane (dppe), the DEPE ligand is considered more electron-donating due to the nature of the alkyl substituents versus the aryl substituents. taylorandfrancis.com This increased electron-donating ability increases the electron density on the metal center, which can influence the metal's reactivity, redox potential, and the strength of its bonds to other ligands.

Steric Effects: The bulkiness of a phosphine ligand is often quantified by its Tolman cone angle. While the precise cone angle for DEPE is not always cited, the steric bulk of the ethyl groups is greater than the methyl groups in 1,2-bis(dimethylphosphino)ethane (dmpe) but generally less imposing than the phenyl groups of dppe or the cyclohexyl groups of 1,2-bis(dicyclohexylphosphino)ethane (dcpe). taylorandfrancis.comwikipedia.org Steric interactions between ligands can influence the coordination number of the metal, the geometry of the complex, and the rate of reactions occurring at the metal center. researchgate.netillinois.edu For example, in nickel-catalyzed polymerization, the steric bulk of ligands like Ni(dcpe)Cl₂ was found to increase the rate of reductive elimination to relieve steric strain. taylorandfrancis.com

Formation and Structural Diversity of DEPE Metal Complexes

DEPE forms a wide array of metal complexes with varying nuclearity and structural motifs, primarily acting as a chelating ligand but also capable of bridging multiple metal centers.

DEPE readily forms stable mononuclear complexes where one or two DEPE ligands chelate to a single metal center. nih.govucoz.commpg.de A common structural type is the square-planar or octahedral complex.

An example is [NiCl₂(depe)], which features a single DEPE ligand chelating to a nickel(II) center in a square-planar geometry. researchgate.net In this complex, there are two independent molecules in the asymmetric unit. Similarly, complexes with the stoichiometry [MCl₂(diphosphine)₂] are well-known, particularly for the analogous ligand dmpe, which forms octahedral complexes of the type trans-[MCl₂(dmpe)₂] with a range of first-row transition metals like titanium, vanadium, and chromium. rsc.org These complexes are often synthesized by the direct reaction of a metal dihalide with the diphosphine ligand. rsc.orgresearchgate.netub.ac.id

Table 2. Selected Structural Data for Mononuclear Diphosphine Complexes. (Note: dmpe is a close structural analog to depe).

While most commonly a chelating ligand, DEPE can also act as a bridging ligand, connecting two or more metal centers (denoted by the prefix μ). wikipedia.orglibretexts.org In this mode, each phosphorus atom coordinates to a different metal ion. This bridging behavior is crucial for the formation of binuclear and polynuclear clusters. Diphosphine ligands are well-suited to form binuclear complexes where the two metal centers are held in close proximity, which can facilitate metal-metal interactions or cooperative reactivity. nih.gov

For example, related diphosphine ligands like bis(diphenylphosphino)methane (B1329430) (dppm) are well known to form binuclear complexes where the ligand bridges two metal centers. nih.gov The ethane backbone of DEPE makes simple bridging less common than for dppm, but it can participate in more complex polynuclear structures. An illustrative, though complex, example of a polynuclear phosphine complex is [W₂Cl₆(NO)₂(C₁₀H₂₂P₂)₃], which would feature multiple DEPE ligands in potentially different coordination modes, including bridging, within a dimeric tungsten framework. The core W₂Cl₆ unit itself suggests a structure derived from a metal-metal bonded dimer. rsc.orgresearchgate.net The formation of such polynuclear species often involves the reaction of metal carbonyls or other precursors with the phosphine ligand, sometimes leading to intricate structures with multiple bridging ligands. rsc.org

Survey of Key Transition Metal Systems Coordinated by DEPE

DEPE has been used to synthesize complexes across the transition metal series, showcasing its versatility as a ligand.

Group 6 (Cr, Mo, W): Complexes of Group 6 metals with diphosphine ligands are well-established. rsc.org The analogous ligand dmpe forms stable octahedral complexes with chromium, such as trans-[CrCl₂(dmpe)₂] and the alkyl complex CrMe₂(dmpe)₂. rsc.orgillinois.edu

Group 8 (Fe, Ru): Iron complexes with diphosphine ligands, such as [FeCl₂(dppe)], are used in catalysis. The close analogue dmpe forms trans-[FeCl₂(dmpe)₂]. rsc.org

Group 10 (Ni, Pd, Pt): This group has been extensively studied with DEPE and related ligands. Nickel complexes like [NiCl₂(depe)] are known and have been structurally characterized. researchgate.net Palladium(II) complexes of DEPE, [Pd(depe)₂]²⁺, have been used to study the influence of bite angle on the properties of metal hydrides. nih.gov

Other Transition Metals: DEPE and its analogues form complexes with a variety of other metals. The dmpe ligand forms complexes with titanium, vanadium, and manganese. rsc.org Gold complexes with related diphosphines, such as [Au₂(μ-dppe)₂X₂], demonstrate the ability of these ligands to support binuclear structures. nih.gov

Cobalt-DEPE Complexes

The coordination chemistry of this compound with cobalt has been explored, revealing a series of complexes with varying geometries and electronic properties. The reaction of anhydrous cobalt(II) chloride with DEPE provides the starting material for a range of cobalt-DEPE complexes.

A key precursor, the cobalt(II) complex [CoCl₂(depe)₂] (1), is synthesized from the direct reaction of anhydrous CoCl₂ with DEPE. This complex can be further reacted with sodium tetraphenylborate (B1193919) in ethanol to yield the five-coordinate cobalt(II) species [CoCl(depe)₂][BPh₄] (2). Both of these paramagnetic complexes have been characterized by electron paramagnetic resonance (EPR) spectroscopy.

Reduction of complex 1 with sodium borohydride (B1222165) in ethanol leads to the formation of the cobalt(II) dihydride complex [CoH₂(depe)₂]⁺ , which can be isolated as its tetraphenylborate salt (3). In solution, this complex exhibits stereochemical non-rigidity, adopting a cis configuration at lower temperatures. The spin-lattice relaxation times for the hydride ligands in complex 3 are consistent with a classical dihydride formulation. Deprotonation of the dihydride complex with a strong base such as potassium tert-butoxide affords the monohydride complex [CoH(depe)₂] (4).

The reactivity of these cobalt-DEPE hydrides has also been investigated. Complex 3 undergoes reductive elimination of dihydrogen upon reaction with carbon monoxide (CO) or carbon disulfide (CS₂), leading to the formation of the corresponding cobalt(I) complexes, [Co(CO)(depe)₂][BPh₄] (5) and [Co(η²-CS₂)(depe)₂][BPh₄] (6), respectively. Both of these complexes are also stereochemically non-rigid in solution. Further reaction of the CS₂ adduct (6) with alkyl halides, such as bromide or iodide, results in the elimination of the carbon disulfide ligand and the formation of the corresponding cobalt(II) halide complexes, [CoX(depe)₂][BPh₄] (where X = Br (7) or I (8)).

| Compound Number | Formula | Cobalt Oxidation State | Coordination Geometry (in solid state) | Key Spectroscopic Data (IR, cm⁻¹) |

| 1 | [CoCl₂(depe)₂] | +2 | - | - |

| 2 | [CoCl(depe)₂][BPh₄] | +2 | Five-coordinate | - |

| 3 | [CoH₂(depe)₂][BPh₄] | +2 | cis-dihydride (at low temp.) | - |

| 4 | [CoH(depe)₂] | +1 | - | - |

| 5 | [Co(CO)(depe)₂][BPh₄] | +1 | - | ν(CO) = 1917 |

| 6 | [Co(η²-CS₂)(depe)₂][BPh₄] | +1 | - | - |

| 7 | [CoBr(depe)₂][BPh₄] | +2 | - | - |

| 8 | [CoI(depe)₂][BPh₄] | +2 | - | - |

Rhenium-DEPE Complexes

The coordination of this compound to rhenium has produced a series of luminescent, low-valent complexes. These complexes are part of a broader study investigating the influence of phosphine ligand donor strength on the properties of the resulting metal complexes.

A series of mixed-ligand rhenium complexes with the general formula [Re(dmpe)₃₋ₓ(depe)ₓ]²⁺/⁺ (where dmpe is 1,2-bis(dimethylphosphino)ethane and x = 0-3) have been synthesized and characterized. rsc.org The homoleptic DEPE complex, [Re(depe)₃]²⁺ , is prepared through the reaction of [Re(benzil)(PPh₃)Cl₃] with an excess of the DEPE ligand. rsc.org The oxidation state of the final product in these syntheses is highly dependent on the donating properties of the phosphine ligands. rsc.org

Electrochemical studies on these complexes reveal a diffusion-controlled, reversible one-electron transfer process between the Re(I) and Re(II) oxidation states. rsc.org The formal reduction potentials for this series range from -0.09 to -0.28 V versus a ferrocene (B1249389) external standard. rsc.org The subsequent oxidation to Re(III) has been found to be chemically irreversible. rsc.org

The spectroscopic properties of both the Re(I) and Re(II) forms have been investigated using UV-vis and luminescence spectroelectrochemical techniques. rsc.org The Re(II) complexes are characterized by their red color and exhibit absorption features in the range of 350 to 600 nm. rsc.org The lowest-energy transition in these complexes has been assigned as a ligand-to-metal charge-transfer (LMCT) from the σ-orbitals of the phosphorus atoms to the dπ-orbitals of the rhenium center. rsc.org

| Complex Formula | Rhenium Oxidation State | E°' (V vs. Fc/Fc⁺) | Key Absorption Features (Re(II) form) |

| [Re(depe)₃]²⁺ | +2 | -0.09 | 350-600 nm |

| [Re(dmpe)(depe)₂]²⁺ | +2 | -0.15 | 350-600 nm |

| [Re(dmpe)₂(depe)]⁺ | +1 | -0.22 | 350-600 nm (upon oxidation) |

| [Re(dmpe)₃]⁺ | +1 | -0.28 | 350-600 nm (upon oxidation) |

Chromium-DEPE Complexes

Detailed research findings on chromium complexes exclusively featuring the this compound (DEPE) ligand are limited in the available scientific literature. Much of the reported coordination chemistry of chromium with small bidentate phosphine ligands has focused on the analogous 1,2-bis(dimethylphosphino)ethane (dmpe) ligand.

For instance, studies on chromium-dmpe complexes have described the synthesis and characterization of a variety of compounds, including trans-[CrCl₂(dmpe)₂]. The electronic structure of this and other Cr(II) complexes with strong-field ligands has been a subject of interest, with investigations into whether they are best described as low-spin Cr(II) or as containing a Cr(III) center with a reduced ligand. In the case of trans-[CrCl₂(dmpe)₂], it is considered to be a genuine low-spin d⁴ Cr(II) complex. While it is plausible that DEPE would form analogous complexes with chromium, such as trans-[CrCl₂(depe)₂], specific synthetic details and comprehensive characterization data for such compounds are not extensively documented. The synthesis of a related chromium diphosphine chloride complex using (+)-1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane has been reported for use in chemoselective oligomerization reactions, highlighting the catalytic potential of chromium-phosphine systems. researchgate.net

Molybdenum-DEPE Complexes

The coordination chemistry of this compound with molybdenum has been most notably explored in the context of dinitrogen complexes, which are of interest as models for biological nitrogen fixation.

The complex trans-[Mo(N₂)₂(depe)₂] is a key example of a molybdenum-DEPE compound. The reactions of this dinitrogen complex have been studied, particularly its protonation. The reaction of trans-[Mo(N₂)₂(depe)₂] with acids such as HCl or HBr leads to various products, including those containing the hydrazido(2-) ligand, NNH₂. The course of these reactions is dependent on the solvent and the acid concentration. For example, the reaction of trans-[Mo(N₂)₂(depe)₂] with hydrogen chloride in tetrahydrofuran (B95107) initially forms the isolable [MoH(N₂)₂(depe)₂]⁺ complex. rsc.org Subsequent loss of a dinitrogen ligand is the rate-limiting step, leading to the formation of either [MoH₂Cl₂(depe)₂] at low acid concentrations or trans-[Mo(NNH₂)Cl(depe)₂]⁺ at higher acid concentrations. rsc.org

In addition to dinitrogen complexes, a mixed-ligand molybdenum(V) organoimido complex, [MoCl₃(Nmes)(depe)] (where Nmes is 2,4,6-trimethylphenylimido), has been synthesized and structurally characterized by X-ray crystallography. This demonstrates the ability of DEPE to stabilize molybdenum in higher oxidation states as well.

| Complex Formula | Molybdenum Oxidation State | Key Features |

| trans-[Mo(N₂)₂(depe)₂] | 0 | Dinitrogen complex, precursor for protonation studies. |

| [MoH(N₂)₂(depe)₂]⁺ | +2 | Initial product of protonation of trans-[Mo(N₂)₂(depe)₂]. |

| [MoH₂Cl₂(depe)₂] | +4 | Formed from [MoH(N₂)₂(depe)₂]⁺ at low acid concentrations. |

| trans-[Mo(NNH₂)Cl(depe)₂]⁺ | +4 | Formed from [MoH(N₂)₂(depe)₂]⁺ at high acid concentrations. |

| [MoCl₃(Nmes)(depe)] | +5 | Mixed-ligand organoimido complex. |

Nickel-DEPE Complexes

The coordination of this compound to nickel has resulted in the formation of both four- and five-coordinate nickel(II) complexes. These compounds have been investigated for their structural properties and catalytic applications.

A series of four-coordinate, square planar nickel(II) complexes of the type [Ni(depe)X₂] have been prepared, where X can be a halide or another anionic ligand. Additionally, five-coordinate nickel(II) complexes with DEPE have been synthesized.

The catalytic activity of nickel-DEPE complexes has been demonstrated in the [2+2+2] cyclotrimerization of terminal alkynes. While catalysts based on other bi- and tridentate phosphine ligands have been studied, the use of DEPE in conjunction with nickel has shown utility in these transformations. For example, the reaction of [NiBr₂(depe)] with (E,E)-1,4-dilithio-1,4-diphenylbutadiene yields 1,2,4-triphenylbenzene (B72872) and 1,3,5,8-tetraphenylcyclooctatetraene, which are the same products formed in the Reppe-type catalytic cyclooligomerization of phenylacetylene. electronicsandbooks.com This suggests that nickel-DEPE systems can facilitate complex catalytic cycles involving C-C bond cleavage.

Palladium-DEPE and Platinum-DEPE Complexes

Palladium and platinum complexes containing the this compound ligand have been synthesized and characterized, with some studies focusing on their potential biological applications.

Four-coordinate palladium(II) complexes with DEPE have been prepared. The coordination geometry around the palladium center in these complexes is typically square planar.

Similarly, platinum(II) complexes with DEPE have been synthesized. These complexes often adopt a cis-configuration, with the DEPE ligand and two other ligands occupying the four coordination sites of the square planar platinum center. For instance, monomeric platinum(II) complexes with carboxylate anions as the additional ligands have been prepared and characterized by various spectroscopic techniques, including ¹⁹⁵Pt NMR.

| Metal (M) | Complex Type | Coordination Geometry | Key Application/Feature |

| Palladium | [Pd(depe)X₂] | Square Planar | Studied for potential antitumor activity. |

| Platinum | cis-[Pt(depe)(carboxylate)₂] | Square Planar | Synthesized and characterized for biological screening. |

Spectroscopic and Structural Characterization of 1,2 Bis Diethylphosphino Ethane Complexes

X-ray Crystallography in Elucidating DEPE Complex Structures

X-ray crystallography is an indispensable tool for the precise determination of the three-dimensional structure of depe complexes in the solid state. It provides definitive information on coordination numbers, geometries, and the specific arrangement of atoms within the crystal lattice.

Single crystal X-ray diffraction analysis allows for the unambiguous determination of the coordination geometry of the metal center in depe complexes. For instance, the structure of trans-CrCl₂(depe)₂ reveals a low-spin d⁴ configuration with a distorted octahedral geometry around the chromium ion. illinois.edunih.gov The depe ligands coordinate in a bidentate fashion, occupying the equatorial positions, while the chloride ligands are situated in the axial positions.

In a more complex example, the cobalt hydride complex, [CoH(C≡CCO₂Et)(Et₂PCH₂CH₂PEt₂)₂][BPh₄], has been characterized by X-ray diffraction, providing insight into its detailed molecular structure. This analysis is crucial for understanding the steric and electronic interactions that govern the reactivity of such complexes.

Detailed analysis of bond lengths and angles obtained from X-ray crystallographic data offers significant insights into the nature of the metal-ligand interactions. In trans-MnBr₂(dmpe)₂, a related bis(dimethylphosphino)ethane complex, the Mn-P bond length is a key parameter. illinois.edu For example, important bond lengths in MnBr₂(dmpe)₂ are Mn-Br at 2.666(5) Å and Mn-P at 2.655(6) Å, with key angles being Br-Mn-P at 90.7(2)° and P-Mn-P at 78.7(2)°. illinois.edu The alkylation of this complex to form trans-MnMe₂(dmpe)₂ results in a shortening of the Mn-P distances by approximately 0.4 Å, reflecting the stronger ligand field of the methyl groups compared to the halides. illinois.edu

Similarly, in chromium complexes, the bond lengths provide evidence for the electronic configuration. The Cr-P bond lengths in CrMe₂(dmpe)₂ are 2.342(1) Å and 2.349(1) Å, while in the Cr(IV) hydride complex, CrH₄(dmpe)₂, they are slightly shorter at approximately 2.25 Å. illinois.edu These variations in bond distances are indicative of the changes in the electronic environment of the metal center.

The table below summarizes key bond distances and angles for selected depe and related dmpe complexes.

| Complex | Metal-Phosphorus (Å) | Metal-Halide/Alkyl (Å) | P-M-P Angle (°) |

| trans-MnBr₂(dmpe)₂ | 2.655(6) | 2.666(5) (Mn-Br) | 78.7(2) |

| CrMe₂(dmpe)₂ | 2.342(1), 2.349(1) | 2.168(4) (Cr-C) | 82.7(1) |

| CrH₄(dmpe)₂ | ~2.25 | 1.53-1.60 (Cr-H) | 84.8(1), 85.1(1) |

Nuclear Magnetic Resonance (NMR) Spectroscopy in DEPE Research

NMR spectroscopy is a powerful technique for characterizing the structure and dynamics of depe complexes in solution. Different NMR active nuclei provide complementary information about the ligand and its coordination to the metal.

¹H NMR spectroscopy is used to probe the proton environments within the depe ligand. The chemical shifts and coupling patterns of the ethyl (CH₂) and methyl (CH₃) protons can confirm the coordination of the ligand and provide information about the symmetry of the complex in solution. nih.gov For example, in a tungsten complex, the methylene (B1212753) and methyl protons of the depe ligand show complex multiplets in the ¹H NMR spectrum, indicating a complex coordination environment. nih.gov

³¹P NMR spectroscopy is particularly informative for studying depe complexes as it directly probes the phosphorus nuclei of the ligand. wikipedia.org The chemical shift (δ) of the phosphorus signal changes significantly upon coordination to a metal, a phenomenon known as the coordination shift (Δδ). researchgate.net This shift provides information about the electronic environment of the phosphorus atom and the nature of the metal-phosphorus bond. researchgate.net

Furthermore, the coupling between phosphorus nuclei (JPP) and between phosphorus and other NMR-active metal nuclei (e.g., ¹⁹⁵Pt, ¹⁰³Rh) provides valuable structural information. wikipedia.orgrsc.org For instance, in platinum complexes, the magnitude of the ¹JPt-P coupling constant can help distinguish between different coordination geometries. rsc.org In the complex [Pt(bpy-H-κC)(Me)(dppe-κ²P,P)], two distinct phosphorus signals are observed in the ³¹P NMR spectrum, each with a different ¹⁹⁵Pt coupling constant, confirming the chelated coordination of the diphosphine ligand. rsc.org The magnitude of 2JPP coupling can indicate a cis or trans geometry in complexes with multiple phosphine (B1218219) ligands. nih.gov

The following table presents representative ³¹P NMR data for a depe complex.

| Complex Fragment | Chemical Shift (δ, ppm) | Coupling Constants (Hz) |

| P(CH₂)₂P in a Tungsten complex | 46.8 (m), 45.8 (m), 21.4 (m) | ²JPN = 15.6, ¹JPW = 203 |

¹³C NMR spectroscopy provides information about the carbon atoms of the depe ligand. The chemical shifts of the methylene (-CH₂-) and methyl (-CH₃) carbons are sensitive to the coordination environment. In a tungsten depe complex, multiple signals are observed for the ethyl and ethylene (B1197577) bridge carbons, reflecting the complex's structure in solution. nih.gov The ¹³C{¹H} NMR spectrum of free 1,2-bis(dimethylphosphino)ethane (B1345682) shows signals for the methyl and methylene carbons, which shift upon complexation. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic DEPE Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it an invaluable tool for studying paramagnetic coordination compounds. wikipedia.orglibretexts.org In the context of 1,2-bis(diethylphosphino)ethane (depe) complexes, EPR spectroscopy provides detailed insights into the electronic structure and the environment of paramagnetic metal centers. ethz.ch

Paramagnetic depe complexes, which feature a metal ion with one or more unpaired electrons, can be investigated using EPR to probe the interactions between the electron spin and its surroundings. ethz.ch The resulting EPR spectrum provides key parameters, such as the g-factor and hyperfine coupling constants, which are characteristic of the specific metal ion, its oxidation state, and the geometry of the complex. iitb.ac.in For instance, in a fluid solution, a large ensemble of randomly oriented spins will produce an EPR spectrum with three characteristic peaks. wikipedia.org

The study of paramagnetic depe complexes often involves analyzing the changes in the electronic properties of the metal center upon coordination. researchgate.net EPR can be particularly useful in characterizing transient species or intermediates in reactions involving depe complexes. wikipedia.org While specific EPR data for depe complexes is not extensively detailed in the provided search results, the principles of EPR spectroscopy are broadly applicable. For example, studies on related phosphine complexes demonstrate the power of EPR in determining the electronic ground state and the nature of metal-ligand bonding.

Electronic Absorption and Luminescence Spectroscopy of DEPE Complexes

UV-Vis Spectroscopy for Electronic Transitions (e.g., Re(II) complexes)

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions in coordination compounds, including those of this compound (depe). libretexts.orgyoutube.com Rhenium(II) complexes containing depe ligands are particularly interesting due to their rich electronic properties. These complexes are typically colored, indicating absorption of light in the visible region of the electromagnetic spectrum. researchgate.net

The UV-Vis spectra of Re(II)-depe complexes, such as [Re(depe)3]2+, exhibit distinct absorption bands. For example, Re(II) complexes with related diphosphine ligands show absorption features in the range of 350 to 600 nm. researchgate.net These low-energy absorption bands are often assigned to ligand-to-metal charge transfer (LMCT) transitions. researchgate.net Specifically, these transitions involve the promotion of an electron from a sigma orbital of the phosphorus donor atom (σ(P)) to a dπ orbital of the rhenium metal center (dπ(Re)). researchgate.netnsf.gov

Table 1: UV-Vis Absorption Data for Selected Rhenium-Diphosphine Complexes

| Complex | Absorption Maxima (λmax, nm) | Assignment | Reference |

| [Re(dmpe)2(depe)]2+ | 350-600 | σ(P) → dπ(Re) LMCT | researchgate.net |

| [Re(depe)3]2+ | 350-600 | σ(P) → dπ(Re) LMCT | researchgate.net |

| [Re(dmpe)3]2+ | ~490 | LMCT | nsf.govunc.eduresearchgate.net |

Note: dmpe = 1,2-bis(dimethylphosphino)ethane

Luminescence Studies and Excited State Properties (e.g., Ligand-to-Metal Charge Transfer (LMCT) in Rhenium complexes)

Many rhenium complexes with depe and similar phosphine ligands are luminescent, meaning they emit light after being electronically excited. researchgate.netchimia.ch The study of their luminescence provides valuable information about their excited state properties. aip.orgrsc.org For Re(II)-depe complexes, excitation into the LMCT absorption band can lead to the population of a luminescent LMCT excited state. researchgate.net

These d5 transition metal complexes are rare examples of compounds that exhibit luminescence from LMCT excited states in solution at room temperature, with quantum yields (Φ) around 0.07. researchgate.net The emission is characterized by a large Stokes shift, which is the difference in energy between the absorption and emission maxima. chimia.ch The excited state is often described as a doublet, as it possesses an unpaired electron. researchgate.net

The nature of the excited state has been investigated through various spectroscopic techniques and computational methods. nsf.govunc.eduresearchgate.net In the case of [Re(dmpe)3]2+, the excited state is characterized as having significant metal character (77% Re) resulting from the transfer of an electron from a ligand-based orbital (82% dmpe character). nsf.gov The luminescence is thought to originate from this ligand P(σ)-to-metal (Re(dπ)) charge transfer state. researchgate.net Interestingly, at low temperatures (77 K), some of these complexes show structured luminescence, which is proposed to arise from the relaxation of the LMCT state into two spin-orbit coupled states. researchgate.net

The long lifetimes of these excited states, which can range from nanoseconds to microseconds, make them suitable for various photochemical applications. chimia.chnorthwestern.edu The excited-state reduction potential for [Re(depe)3]2+ has also been determined, highlighting its potential as a potent photo-oxidant. researchgate.net

Table 2: Luminescence Data for a Rhenium-Diphosphine Complex

| Complex | Emission Maximum (λem, nm) | Quantum Yield (Φ) | Excited State Lifetime (τ) | Reference |

| [Re(dmpe)2(depe)]2+ | ~650 (in acetone) | ~0.07 | 17 ns | researchgate.netnorthwestern.edu |

Note: dmpe = 1,2-bis(dimethylphosphino)ethane

Vibrational Spectroscopy (IR, Raman) for Functional Group and Coordination Mode Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful tool for characterizing the structure and bonding in coordination compounds, including those of this compound (depe). numberanalytics.comlibretexts.orgyoutube.com These techniques probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and the chemical environment of its functional groups. youtube.comlibretexts.org

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. numberanalytics.com In the context of depe complexes, IR spectroscopy can be used to identify the presence of the depe ligand by observing the characteristic vibrational bands of its P-C and C-H bonds. Furthermore, coordination of the depe ligand to a metal center can induce shifts in the vibrational frequencies of these bonds, providing evidence for complex formation and information about the coordination mode. numberanalytics.com

Raman spectroscopy, on the other hand, is based on the inelastic scattering of light. libretexts.orgnih.gov It is particularly useful for studying the vibrations of metal-ligand bonds, which often have low frequencies that are difficult to observe in IR spectra. libretexts.org The Raman spectrum can thus provide direct information about the coordination of the depe ligand to the metal center. nih.gov For instance, changes in the symmetric stretching mode of the phosphate (B84403) group in related organophosphate compounds have been used to distinguish between inner-sphere and outer-sphere coordination. nih.gov

Both IR and Raman spectroscopy can be used to determine the geometry of a complex by analyzing the number and activity of its vibrational modes based on symmetry selection rules. electronicsandbooks.com For example, the presence of specific bands can help distinguish between cis and trans isomers of a metal complex. The combination of IR and Raman data provides a comprehensive picture of the vibrational properties of depe complexes, aiding in their structural elucidation. youtube.com

Reaction Mechanisms and Reactivity of 1,2 Bis Diethylphosphino Ethane Metal Complexes

Oxidative Addition and Reductive Elimination Pathways Involving DEPE Complexes

Oxidative addition and reductive elimination are fundamental reactions in organometallic chemistry, representing opposing processes that alter the oxidation state and coordination number of a metal center. wikipedia.org Oxidative addition involves the addition of a molecule to a metal complex, leading to an increase in both the oxidation state and coordination number of the metal. wikipedia.orglibretexts.org Conversely, reductive elimination is the reverse process, resulting in the formation of a new bond between two ligands and their expulsion from the metal center, which sees its oxidation state and coordination number decrease. wikipedia.orglibretexts.org These reactions are critical steps in many catalytic cycles. wikipedia.org

The activation of carbon-hydrogen (C-H) bonds, which are typically unreactive, is a key challenge in chemistry. Metal complexes containing DEPE have been implicated in the activation of C-H bonds, particularly those of alk-1-ynes. The process often proceeds through an oxidative addition mechanism where the metal center inserts into the C-H bond. This increases the metal's oxidation state by two and forms new metal-carbon and metal-hydride bonds. The electron-donating nature of the DEPE ligand makes the metal center more nucleophilic and thus more reactive towards the C-H bond.

For instance, a platinum(0) complex bearing a related bis(dicyclohexylphosphino)ethane ligand has been shown to react with the C-H bonds of benzene (B151609). harvard.edu This occurs via the reductive elimination of a neopentyl group and a hydride to generate a reactive 16-electron platinum(0) species that then undergoes oxidative addition with a benzene C-H bond. harvard.edu While this specific example does not use DEPE, it illustrates a plausible mechanism for C-H activation that is applicable to DEPE complexes. The general steps for the activation of an alk-1-yne C-H bond by a generic L2M (where L2 = DEPE) complex can be conceptualized as:

Coordination: The alkyne initially coordinates to the metal center through its π-system.

Oxidative Addition: The metal center inserts into the sp-hybridized C-H bond, forming a hydrido-alkynyl metal complex. The oxidation state of the metal increases by two.

Further Reactions: The resulting complex can then undergo further reactions, such as insertion or reductive elimination, depending on the specific reaction conditions and substrates.

DEPE metal complexes exhibit reactivity towards alkyl halides, often leading to oxidative addition and subsequent ligand elimination. In these reactions, the metal center attacks the carbon-halogen bond of the alkyl halide. This process typically increases the oxidation state of the metal by two and forms a new metal-carbon bond and a metal-halide bond.

A study on analogous cis-bis[1,2-bis(dimethylphosphino)ethane]dicarbonylmetal complexes of chromium and molybdenum with various alkyl halides demonstrated that the reaction proceeds via an outer-sphere electron transfer from the metal(0) complex to the alkyl halide. rsc.org This generates a metal(I) cation and an alkyl radical. rsc.org For molybdenum, a second inner-sphere electron transfer can then occur, leading to the final molybdenum(II) product. rsc.org This suggests a radical mechanism for the oxidative addition. The general sequence of events can be outlined as:

Electron Transfer: An electron is transferred from the electron-rich metal center to the alkyl halide, leading to the formation of a metal cation radical and an alkyl radical.

Radical Combination or Further Electron Transfer: The alkyl radical can then combine with the metal complex, or a second electron transfer can occur, leading to the final oxidative addition product.

Ligand Elimination: Depending on the stability of the resulting complex and the reaction conditions, a ligand may be eliminated from the coordination sphere of the metal.

| Reactant Complex Type | Reactant Substrate | Mechanism Pathway | Intermediate Species | Final Product Type |

| M(0)-DEPE | Alk-1-yne | Oxidative Addition | Hydrido-alkynyl metal complex | M(II)-DEPE complex |

| M(0)-DEPE | Alkyl Halide | Radical Electron Transfer | Metal cation radical, alkyl radical | M(II)-DEPE halide complex |

Small Molecule Activation by DEPE Metal Centers

The ability of DEPE-ligated metal centers to activate small, relatively inert molecules is a testament to the ligand's electronic influence. The electron-rich nature of the metal center, induced by the DEPE ligand, facilitates the binding and subsequent transformation of these small molecules.

The activation of dinitrogen (N2), a very stable molecule, is a crucial process for the synthesis of ammonia (B1221849) and other nitrogen-containing compounds. Molybdenum complexes, often supported by phosphine (B1218219) ligands like DEPE, are known to play a role in dinitrogen fixation. nih.gov The mechanism generally involves the following steps:

N2 Binding: A dinitrogen molecule binds to the electron-rich molybdenum center, which has been reduced to a low oxidation state. The DEPE ligand helps to stabilize this low oxidation state.

Electron Transfer (Back-bonding): The molybdenum center donates electron density from its d-orbitals into the π* antibonding orbitals of the dinitrogen molecule. This back-donation weakens the strong N-N triple bond, "activating" the N2 molecule.

Protonation: The activated dinitrogen ligand is then susceptible to protonation by a proton source. This occurs in a stepwise manner, with each nitrogen atom being protonated multiple times.

Ammonia Release: After a series of protonation and reduction steps, ammonia (NH3) is released, and the molybdenum center is regenerated to continue the catalytic cycle.

Research on molybdenum-dinitrogen complexes has shown that the protonation of the coordinated N2 can lead to the formation of ammonia. acs.org The nature of the phosphine ligands, including their steric and electronic properties, can influence the efficiency of this process. For instance, the use of both tridentate and monodentate phosphine ligands in molybdenum complexes has been shown to facilitate ammonia formation by allowing for easier ligand dissociation upon N2 protonation. nih.gov

| Metal Center | Ligands | Small Molecule | Key Mechanistic Steps | Product |

| Molybdenum | DEPE, other phosphines | N2 | N2 binding, back-donation, stepwise protonation, reduction | Ammonia (NH3) |

Carbon monoxide (CO) is a versatile ligand that readily binds to transition metals. In the context of DEPE complexes, the reactivity of CO is often studied in the context of substitution reactions and its influence on the electronic properties of the metal center. CO is a strong π-acceptor ligand, meaning it can accept electron density from the metal into its π* antibonding orbitals. This can compete with the σ-donating properties of the DEPE ligand.

Reactions involving CO can lead to the formation of metal carbonyl complexes where one or more DEPE ligands are present. The strong trans-influence of the phosphine ligands can affect the strength of the M-CO bond and its susceptibility to substitution. The reactivity of cis-bis[1,2-bis(dimethylphosphino)ethane]dicarbonylmetal complexes with alkyl halides, for example, leads to the formation of products where the carbonyl ligands remain coordinated, indicating their relative stability within the complex. rsc.org

Carbon disulfide (CS2) can interact with DEPE metal complexes in various ways, often involving oxidative addition. The metal center can attack the C=S double bond, leading to a variety of coordination modes. One common pathway involves the oxidative coupling of two CS2 molecules at the metal center.

While specific research on DEPE complexes with CS2 is less common, studies on related phosphine complexes provide insight. For example, nickel(II) complexes with 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), a close analogue of DEPE, have been synthesized with dithiolate ligands derived from reactions that could conceptually be related to CS2 transformations. rsc.org The reaction of a low-valent metal-DEPE complex with CS2 could proceed via:

Initial Coordination: The CS2 molecule coordinates to the metal center, likely through one of the sulfur atoms.

Oxidative Addition: The metal center can insert into a C=S bond, forming a metallacycle. This would involve an increase in the metal's oxidation state.

Coupling or Further Reaction: Depending on the metal and reaction conditions, the coordinated CS2 moiety could undergo further transformations, such as coupling with another CS2 molecule or reacting with other substrates.

Carbon Dioxide (CO₂) Reductive Functionalization and Coupling Reactions (e.g., with ethylene (B1197577) or other CO₂ molecules)

The activation and functionalization of carbon dioxide (CO₂), a readily available and renewable C1 feedstock, represents a significant challenge in contemporary chemistry. Metal complexes of 1,2-bis(diethylphosphino)ethane (depe) have emerged as promising platforms for mediating the reductive functionalization and coupling of CO₂ with various organic substrates. In particular, low-valent iron-depe complexes have demonstrated notable reactivity in this domain.

The reaction of the iron(0) ethylene complex, (depe)₂Fe(C₂H₄), with carbon dioxide serves as a key example of CO₂ reductive coupling. This reaction proceeds through the formation of a five-membered saturated metallalactone species. This transformation illustrates the ability of the iron center, stabilized by the electron-rich depe ligands, to facilitate the coupling of CO₂ and ethylene. Further reactivity can lead to the incorporation of a second CO₂ molecule, which upon protonolysis, can yield valuable dicarboxylic acids like methylmalonic acid. This suggests a stepwise mechanism where the initial metallalactone intermediate can undergo further reaction with another equivalent of CO₂.

The initial step in these reactions often involves the formation of an iron-CO₂ adduct. For instance, the dinitrogen complex [Fe(N₂)(depe)₂] reacts with CO₂ to afford the trigonal bipyramidal complex [Fe(η²-CO₂)(depe)₂]. In this complex, the CO₂ molecule is coordinated to the iron center in a side-on (η²) fashion, a mode of binding that activates the CO₂ for subsequent reactions. This activation is crucial for overcoming the inherent stability of the linear CO₂ molecule. The nucleophilicity of the coordinated CO₂ ligand in such iron complexes is enhanced, making it susceptible to attack by electrophiles and facilitating its incorporation into organic frameworks.

While iron complexes have been a primary focus, other metal-depe systems are also being explored for CO₂ functionalization. The principles of CO₂ activation via coordination to an electron-rich metal center, followed by reaction with a co-ligand or another CO₂ molecule, are broadly applicable. The specific reaction pathways and products are influenced by factors such as the metal's identity, its oxidation state, and the steric and electronic properties of the ancillary ligands, including the depe ligand itself.

Table 1: Examples of CO₂ Reductive Functionalization with depe Metal Complexes

| Reactant Complex | Co-reactant | Product(s) | Reference |

| (depe)₂Fe(C₂H₄) | CO₂ | 5-membered metallalactone | |

| [Fe(N₂)(depe)₂] | CO₂ | [Fe(η²-CO₂)(depe)₂] | |

| (depe)₂Fe(C₂H₄) | 2 CO₂ / H⁺ | Methylmalonic acid |

Stereochemical Dynamics and Isomerization Processes in DEPE Complexes

Metal complexes containing this compound (depe) can exhibit a range of dynamic stereochemical phenomena, including isomerization processes. These dynamic behaviors are often a consequence of the molecule's ability to undergo rapid and reversible intramolecular rearrangements, a property known as stereochemical non-rigidity. iupac.orgiupac.org The energy barriers for these processes are typically low enough to be observed on the NMR timescale at accessible temperatures. iupac.org

A common form of isomerization in square planar and octahedral complexes with bidentate phosphine ligands like depe is cis-trans isomerization. This process involves the rearrangement of ligands around the central metal ion, leading to distinct geometric isomers. For instance, in octahedral cobalt(III) complexes of the type [CoCl₂(diphosphine)₂]⁺, where the diphosphine can be depe or a related ligand, both cis and trans isomers can be prepared and interconverted. oup.com

The rate of this isomerization is influenced by several factors, including the nature of the solvent and the steric bulk of the phosphine ligand. oup.com Studies on related bis(diphosphine)ruthenium(II) complexes have shown that trans isomers can be kinetically favored, while the cis isomers are often the thermodynamically more stable products. researchgate.net The isomerization from the trans to the cis form can be monitored using techniques like ³¹P NMR spectroscopy, which can distinguish between the different phosphorus environments in the two isomers. researchgate.net

Beyond simple cis-trans isomerization, depe complexes can also exhibit more complex fluxional behavior, where different parts of the molecule interchange their positions. chiba-u.jpcapes.gov.br This can involve conformational changes within the depe ligand itself or rearrangements of the entire coordination sphere. The study of these dynamic processes is crucial for understanding the reactivity of depe complexes, as the different isomers and conformers may exhibit distinct catalytic activities.

Table 2: Isomerization in Diphosphine Metal Complexes

| Complex Type | Isomerization Process | Influencing Factors | Reference |

| [CoCl₂(diphosphine)₂]⁺ | cis ⇌ trans | Solvent, Steric bulk of phosphine | oup.com |

| [RuCl₂(diphosphine)(diamine)] | trans → cis | Thermodynamics | researchgate.net |

| Pt(II) long-chain bis(phosphine) | cis ⇌ trans | Ligand backbone length | acs.org |

Protonation and Hydride Formation Mechanisms of DEPE Metal Systems (e.g., [CoH₂(depe)₂]⁺)

The protonation of low-valent metal complexes of this compound (depe) and related diphosphines can lead to the formation of metal hydride species, which are key intermediates in a variety of catalytic transformations, including hydrogenation and H₂ evolution. The mechanism of this protonation and subsequent hydride formation is of fundamental importance.

For cobalt complexes with diphosphine ligands, the formation of hydride species has been studied in detail. The cobalt(I) complex, HCo(dmpe)₂, where dmpe is the closely related 1,2-bis(dimethylphosphino)ethane (B1345682), can be synthesized and its hydride transfer reactivity has been investigated. nih.gov This complex can transfer a hydride ion (H⁻) to suitable acceptors. nih.gov The synthesis of a trans dihydride species, trans-[(H)₂Co(dedpe)₂][BF₄] (where dedpe = Et₂PCH₂CH₂PPh₂), has also been reported, highlighting the ability of these cobalt-diphosphine systems to accommodate two hydride ligands. nih.gov

More specifically for depe, studies on the formation of the cobalt(III) hydride [HCoCp(depe)]⁺ (where Cp = cyclopentadienyl) from the corresponding cobalt(III) precursor reveal a stepwise proton-coupled electron transfer (PCET) process. researchgate.net This mechanism involves the initial reduction of the cobalt center, followed by protonation. Interestingly, for these complexes, protonation is suggested to occur initially at the Cp ligand, followed by tautomerization to generate the final, stable cobalt-hydride bond. researchgate.net The kinetics of this process are influenced by the steric bulk of the diphosphine ligand, with bulkier ligands leading to slower rates of hydride formation. researchgate.net

The formation of the dihydride complex, [CoH₂(depe)₂]⁺, would likely proceed through a similar series of steps involving the cobalt(I) species, [Co(depe)₂]⁺. This cobalt(I) cation can be generated from cobalt(II) precursors. acs.org Subsequent protonation of the cobalt(I) center, potentially in two sequential steps or via an oxidative addition of H₂, would lead to the cobalt(III) dihydride. The exact mechanism, whether it involves direct protonation at the metal or initial ligand protonation followed by rearrangement, can depend on the specific reaction conditions and the nature of the proton source.

The study of these protonation and hydride formation mechanisms is crucial for the rational design of catalysts for reactions involving hydrogen. The ability to control the formation and reactivity of these hydride intermediates is key to developing efficient catalytic systems.

Table 3: Key Cobalt Hydride Complexes with Diphosphine Ligands

| Complex | Key Features | Method of Formation | Reference |

| HCo(dmpe)₂ | Hydride transfer reagent | From H₂ and a base | nih.gov |

| trans-[(H)₂Co(dedpe)₂][BF₄] | Stable trans dihydride | From H₂ and a base | nih.gov |

| [HCoCp(depe)]⁺ | Formed via PCET | Stepwise reduction and protonation | researchgate.net |

| [Co(depe)₂]⁺ | Precursor to hydride species | Reduction of Co(II) precursor | acs.org |

Organometallic Chemistry and Novel Complex Architectures with 1,2 Bis Diethylphosphino Ethane

Stabilization of Unusual Oxidation States and Coordination Geometries by DEPE

The bidentate phosphine (B1218219) ligand 1,2-bis(diethylphosphino)ethane, commonly abbreviated as DEPE, plays a significant role in the stabilization of metal centers in uncommon oxidation states and in enforcing unusual coordination geometries. Its strong σ-donating properties and the formation of a stable five-membered chelate ring upon coordination contribute to the electronic and steric saturation of the metal center, enabling the isolation of complexes that might otherwise be unstable.

Research has demonstrated DEPE's ability to support relatively low oxidation states in transition metals. A notable example is found in tungsten chemistry. While seeking to synthesize a mononuclear tungsten complex, researchers instead isolated a binuclear compound, [W₂Cl₆(NO)₂(depe)₃], by reacting [W(Cl)₃(NO)(NCCH₃)₂] with DEPE. nih.govresearchgate.net In this complex, the tungsten centers are formally in the +2 oxidation state. nih.govresearchgate.net This is stabilized by the coordination of the three DEPE ligands and the nitrosyl and chloride ligands.

Beyond stabilizing unusual oxidation states, DEPE also influences the resulting coordination geometry, often leading to distorted polyhedra.

Distorted Pentagonal-Bipyramidal Geometry: In the aforementioned binuclear tungsten(II) complex, [W₂Cl₆(NO)₂(depe)₃], each seven-coordinate tungsten atom exhibits a distorted pentagonal-bipyramidal geometry. nih.govresearchgate.net The equatorial plane of the polyhedron is formed by three phosphorus atoms from the DEPE ligands and two chloride atoms, with a nitrosyl group and a third chloride ligand in the axial positions. nih.govresearchgate.net The equatorial bond angles are in the range of 70.8–73.5°, which is close to the ideal 72° for a regular pentagon. nih.govresearchgate.net However, the planarity is not perfect, with the chloride atoms deviating from the plane defined by the phosphorus atoms. nih.govresearchgate.net This geometry is distinct from the capped-octahedral structure seen in related complexes with monodentate phosphine ligands. nih.gov

Distorted Square-Planar Geometry: In nickel chemistry, the complex [NiCl₂(depe)] features a nickel(II) center coordinated by the two phosphorus atoms of one DEPE ligand and two chloride ions. researchgate.net The resulting geometry is a slightly distorted square-planar arrangement. researchgate.net

The table below summarizes key research findings on the coordination complexes of DEPE.

Interactive Data Table: DEPE Complex Geometries and Oxidation States

| Compound Formula | Metal Center | Oxidation State | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|---|

| [W₂Cl₆(NO)₂(depe)₃] | Tungsten | +2 | Distorted Pentagonal-Bipyramidal | Seven-coordinate W; binuclear structure bridged by a depe ligand. | nih.gov, researchgate.net |

Investigations into Metal-Ligand Cooperative Reactivity in DEPE Systems

Metal-ligand cooperativity describes a phenomenon where both the metal center and the ligand are directly involved in bond activation or formation during a chemical transformation. rsc.org This concept is a cornerstone of modern catalyst design, particularly for the activation of small molecules. rsc.org In many cooperative systems, the ligand is not merely a spectator that tunes the steric and electronic properties of the metal, but an active participant, often through deprotonation/protonation events or reversible cyclometalation.

While the principles of metal-ligand cooperativity are well-established for ligands designed with specific functionalities (e.g., pincer ligands with acidic N-H or C-H groups), investigations into such reactivity specifically involving this compound (DEPE) are less common. The DEPE ligand is generally considered to be a "classical" chelating phosphine. Its structure, featuring robust and electronically saturated ethyl groups and a stable ethane (B1197151) backbone, lacks the obvious acidic protons or conjugated systems that typically facilitate cooperative pathways.

The ethyl groups on the phosphorus atoms are not readily deprotonated under typical catalytic conditions. Therefore, DEPE-metal complexes primarily engage in reactivity that is centered at the metal, with the DEPE ligand providing a stable, electron-rich environment that promotes processes like oxidative addition. nih.gov Research into the broader family of 1,2-bis(dialkylphosphino)ethanes shows their utility in transformations like H₂ activation and CO₂ reduction, but these are typically described by mechanisms where the ligand's role is to modulate the metal's reactivity rather than participating directly in bond-breaking and making. nih.gov

Further research may yet uncover subtle cooperative effects in DEPE systems, but currently, this area remains less explored compared to ligand systems specifically engineered for cooperative catalysis.

Exploration of Agostic Interactions and other Non-Covalent Bonds in DEPE Metal Complexes

An agostic interaction is an intramolecular covalent bond between a transition metal and a C-H bond of a ligand, where the two electrons from the C-H bond are shared with a vacant d-orbital on the metal, forming a three-center, two-electron bond. wikipedia.org This interaction is often observed in coordinatively unsaturated complexes and is considered a key step in many C-H activation processes. wikipedia.orgnih.gov While direct crystallographic evidence for agostic interactions in DEPE complexes is not widely reported, studies on closely related systems strongly suggest their potential. For instance, in a titanium complex featuring the analogous 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe) ligand, a clear distortion of a methyl group indicates a Ti···H-C agostic interaction. uoa.gr Given the structural similarity, it is plausible that coordinatively unsaturated early transition metal complexes with DEPE could also exhibit such interactions involving the C-H bonds of the ligand's ethyl groups.

More definitively documented are other non-covalent interactions, such as hydrogen bonds, which play a critical role in the solid-state architecture of DEPE complexes. In the crystal structure of the binuclear tungsten complex, [W₂Cl₆(NO)₂(depe)₃], an extensive network of weak hydrogen bonds is observed. nih.govresearchgate.net

These interactions include:

Intramolecular C-H···Cl Bonds: Ten separate intramolecular interactions are identified between the hydrogen atoms of the methylene (B1212753) (CH₂) groups on the DEPE ligands and two of the equatorial chloride ligands (Cl1 and Cl2). nih.gov

Intermolecular C-H···Cl Bonds: A weak hydrogen bond exists between a methyl (CH₃) hydrogen atom on a DEPE ligand and the axial chloride ligand (Cl3) of an adjacent molecule, linking the dimers in the crystal lattice. nih.gov The donor-acceptor distance of 3.726 (7) Å indicates a relatively weak interaction. nih.gov

Intermolecular C-H···O Bonds: The binuclear complexes are also linked by two weak intermolecular hydrogen bonds between the nitrosyl oxygen atom of one molecule and hydrogen atoms of the ethane bridge of a neighboring molecule. nih.gov

The following table details the non-covalent interactions observed in a representative DEPE complex.

Interactive Data Table: Non-Covalent Interactions in a DEPE Complex

| Complex | Interaction Type | Description | Donor-Acceptor Distance (Å) | Reference |

|---|---|---|---|---|

| [W₂Cl₆(NO)₂(depe)₃] | Intramolecular C-H···Cl | Hydrogen atoms on DEPE's CH₂ groups interact with equatorial Cl ligands within the same molecule. | Not specified | nih.gov |

| [W₂Cl₆(NO)₂(depe)₃] | Intermolecular C-H···Cl | Hydrogen atom on DEPE's CH₃ group interacts with an axial Cl ligand of an adjacent molecule. | 3.726 (7) | nih.gov |

These subtle forces, while weaker than covalent bonds, are crucial for dictating the precise orientation of ligands and the packing of molecules in the solid state, which can in turn influence the material's bulk properties.

Theoretical and Computational Studies on 1,2 Bis Diethylphosphino Ethane and Its Complexes

Density Functional Theory (DFT) for Electronic Structure, Bonding Analysis, and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. numberanalytics.com It has been widely applied to study transition metal complexes, providing accurate descriptions of their geometry, stability, and reactivity at a manageable computational cost. rsc.orgnih.gov For DEPE complexes, DFT allows for a detailed examination of the metal-ligand interactions that govern their catalytic activity.

Electronic Structure The electronic properties of the DEPE ligand are central to its function. DFT calculations can determine the energies and distributions of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of the ligand, while the LUMO energy reflects its electron-accepting capacity. In DEPE, the lone pairs on the phosphorus atoms are the primary contributors to the HOMO, making it a strong σ-donor.

When DEPE coordinates to a metal center, its electronic structure is significantly altered. The interaction involves σ-donation from the phosphorus lone pairs to vacant metal d-orbitals and, in many cases, π-backbonding from filled metal d-orbitals to the σ* anti-bonding orbitals of the P-C bonds. wikipedia.org DFT calculations can quantify these interactions and predict the electronic structure of the resulting complex.

Interactive Table 1: Calculated Electronic Properties of a Model Diphosphine Ligand This table presents representative DFT-calculated electronic properties for a generic diphosphine ligand, illustrating the type of data obtained from such studies.

| Property | Value | Description |

| HOMO Energy | -5.8 eV | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 7.0 eV | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. |

| Dipole Moment | 1.5 D | A measure of the overall polarity of the molecule. |

Bonding Analysis DFT calculations provide more than just orbital energies; they allow for a detailed analysis of the chemical bonds within a molecule. Techniques like Natural Bond Orbital (NBO) analysis and Energy Decomposition Analysis (EDA) are used to dissect the metal-ligand bond in DEPE complexes into its fundamental components. researchgate.netnjtech.edu.cn

EDA partitions the total interaction energy into distinct terms:

Electrostatic Interaction: The classical Coulombic attraction between the metal cation and the ligand.

Pauli Repulsion: The destabilizing interaction arising from the repulsion between filled orbitals of the metal and the ligand.

Orbital Interaction (Covalent Bonding): The stabilizing effect of orbital mixing, which can be further divided into σ-donation and π-backbonding contributions. researchgate.net

This analysis reveals the nature of the metal-DEPE bond, quantifying the relative importance of ionic versus covalent character and the strength of the σ- and π-components. researchgate.net For typical phosphine (B1218219) ligands, the σ-donation is the dominant covalent contribution to the bond.

Reactivity Predictions Conceptual DFT provides a framework for predicting chemical reactivity using descriptors derived from the electron density. mdpi.comnumberanalytics.com These descriptors, such as chemical potential, hardness, and the Fukui function, help predict how and where a molecule will react.

Fukui Function: This descriptor identifies the most reactive sites within a molecule. For the DEPE ligand, the Fukui function for nucleophilic attack (f+) would be localized on the phosphorus atoms, confirming their role as the primary coordination sites.

Interactive Table 2: Conceptual DFT Reactivity Descriptors This table shows example values for DFT-based reactivity descriptors for a model phosphine ligand.

| Descriptor | Formula | Example Value | Interpretation |

| Chemical Potential (μ) | (E_HOMO + E_LUMO)/2 | -2.3 eV | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | E_LUMO - E_HOMO | 7.0 eV | Measures resistance to change in electron distribution. |

| Global Electrophilicity (ω) | μ²/2η | 0.38 eV | Quantifies the ability of a species to accept electrons. |

By calculating these properties for various intermediates in a proposed catalytic cycle, researchers can predict which steps are most likely to occur and identify potential bottlenecks. numberanalytics.com

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior of DEPE Ligands

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. tuwien.atyoutube.com This is particularly important for a flexible ligand like DEPE.

Conformational Analysis The ethane (B1197151) backbone of the DEPE ligand allows for rotation around the central C-C bond, leading to different spatial arrangements known as conformers. The two most significant conformers are anti (where the two phosphino (B1201336) groups are on opposite sides) and gauche (where they are adjacent). vaia.comscispace.com The relative stability of these conformers determines the ligand's preferred shape, which in turn dictates the bite angle and geometry of the resulting metal complex.

MD simulations can be used to explore the conformational landscape of the free DEPE ligand. nih.gov By simulating the ligand for an extended period (nanoseconds to microseconds), it is possible to observe transitions between different conformations and calculate the potential of mean force (PMF) along the P-C-C-P dihedral angle. This provides the free energy profile for rotation, revealing the energy barriers between conformers and their relative populations at a given temperature. For similar 1,2-disubstituted ethanes, the gauche conformation can be stabilized by intramolecular interactions. vaia.com

Interactive Table 3: Relative Energies of Diphosphine Conformers This table provides hypothetical relative energy values for the primary conformers of a 1,2-bis(phosphino)ethane (B1587126) ligand, as would be determined by computational methods.

| Conformer | Dihedral Angle (P-C-C-P) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti | ~180° | 0.0 | 60 |

| Gauche | ~60° | 0.5 | 40 |

Solution Behavior The behavior of a catalyst in a real reaction is heavily influenced by the solvent. MD simulations can explicitly model the solvent molecules surrounding the DEPE ligand or its metal complex. researchgate.net These simulations provide critical insights into: